molecular formula C20H17FN2O4S2 B2404483 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923093-86-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2404483
CAS No.: 923093-86-1
M. Wt: 432.48
InChI Key: VCRDTHDUOUUMJV-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H17FN2O4S2 and its molecular weight is 432.48. The purity is usually 95%.
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Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from chromene and thiazole, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FNO3S, with a molecular weight of approximately 367.45 g/mol. The structure includes a chromene ring fused with a thiazole moiety and a sulfonamide group, which may enhance its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown significant antibacterial properties. Studies suggest that derivatives of thiazole and chromene can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anticancer Properties :
    • The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including those related to breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the regulation of cell cycle-related proteins .
  • Anti-inflammatory Effects :
    • This compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on HCT116 colon cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, suggesting potent anticancer activity. Further mechanistic analysis revealed that the compound triggered apoptosis via the mitochondrial pathway, characterized by increased caspase activity and loss of mitochondrial membrane potential .
  • Antimicrobial Evaluation : In a separate study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and chromene structures exhibit promising antimicrobial activity. For instance, compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, making them valuable in combating infections caused by resistant strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies further support these findings by illustrating favorable interactions with cancer-related targets.

Synthesis Techniques

The synthesis of this compound can be approached through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate thiazole and chromene precursors.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of bases, which allows for the selective formation of sulfonamide derivatives.

These methods not only facilitate the synthesis of this compound but also allow for the exploration of structural variations that may enhance biological activity.

Targeting Drug Resistance

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Compounds like this compound could serve as lead compounds in designing novel antibiotics that overcome existing resistance mechanisms .

Neurological Applications

Given the structural similarities with compounds known to inhibit acetylcholinesterase (an enzyme implicated in Alzheimer’s disease), there is potential for this compound to contribute to treatments for neurodegenerative conditions. Research into thiazole derivatives has shown promising results in enhancing cognitive function through cholinergic modulation .

Case Studies and Research Insights

StudyFindings
Study 1: Antimicrobial ActivityEvaluated various thiazole derivatives against bacterial strains; compounds showed significant inhibition .
Study 2: Anticancer ScreeningInvestigated the effects on MCF7 cell line; demonstrated cytotoxicity through apoptosis induction .
Study 3: Molecular DockingAnalyzed binding affinities with target proteins; indicated strong interactions suggesting therapeutic viability .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDTHDUOUUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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